(S)-methyl 6-oxopiperidine-3-carboxylate

Asymmetric synthesis Dynamic kinetic resolution Enzyme catalysis

Choose (S)-methyl 6-oxopiperidine-3-carboxylate for uncompromised stereochemical integrity (99% ee) essential for factor Xa and thrombin inhibitor programs. Unlike racemic or 5-oxo isomers, this 6-oxo (S)-enantiomer delivers 95% amide coupling yield and avoids 50-fold potency losses from incorrect chirality. Produced via dynamic kinetic resolution, it ensures 95% yield and >99% ee after 12 months at -20°C, making it ideal for large-scale cGMP synthesis of edoxaban analogues.

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
Cat. No. B8220034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-methyl 6-oxopiperidine-3-carboxylate
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCC(=O)NC1
InChIInChI=1S/C7H11NO3/c1-11-7(10)5-2-3-6(9)8-4-5/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1
InChIKeyYORUFIOEZHJAEZ-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-methyl 6-oxopiperidine-3-carboxylate: A Chiral Piperidinone Building Block for Enantioselective Drug Synthesis


(S)-methyl 6-oxopiperidine-3-carboxylate is a non-natural, enantiomerically pure piperidinone ester widely employed as a key intermediate in the synthesis of pharmaceutically active agents, including protease inhibitors and anticoagulants [1]. Its value derives from the stereochemical integrity at the C3 position, which directly influences the biological activity of downstream drug candidates [2]. As a δ-lactam (cyclic amide) with a methyl ester, it offers orthogonal reactivity for amide bond formation and ester hydrolysis, making it a versatile synthon for medicinal chemistry campaigns [1].

Why Racemic or Alternative Piperidinone Esters Cannot Replace (S)-methyl 6-oxopiperidine-3-carboxylate in Enantioselective Synthesis


Substituting (S)-methyl 6-oxopiperidine-3-carboxylate with its racemic mixture or regioisomers (e.g., methyl 5-oxopiperidine-3-carboxylate) introduces significant risk of failed stereocontrol and reduced biological activity. In the synthesis of the factor Xa inhibitor edoxaban, use of the (R)-enantiomer of a closely related piperidinone produced a 100-fold loss in inhibitory potency [1]. For chiral building blocks, the stereochemical configuration at the point of attachment dictates the three-dimensional orientation of the final API, and even minor enantiomeric impurities (as low as 2% of the wrong enantiomer) can necessitate costly re-purification or lead to batch rejection [2]. Thus, direct quantitative comparison of enantiopure (S)- versus (R)- or racemic material is essential for procurement decisions.

Quantitative Evidence: (S)-methyl 6-oxopiperidine-3-carboxylate Outperforms Analogs in Enantiopurity, Yield, and Downstream Bioactivity


Dynamic Kinetic Resolution (DKR) Achieves 99% ee and 95% Yield vs. 50% Yield from Classical Resolution

In a direct head-to-head comparison, the target compound (S)-methyl 6-oxopiperidine-3-carboxylate was produced via lipase-catalyzed dynamic kinetic resolution (DKR) of the racemic ester, yielding 99% enantiomeric excess (ee) and 95% isolated yield [1]. By contrast, conventional kinetic resolution of the same racemate using a standard lipase (e.g., Candida antarctica lipase B) under identical conditions (pH 7.5, 30°C, 24 h) yielded a maximum of 50% of the (S)-enantiomer at 99% ee, with the remaining 50% being the undesired (R)-enantiomer [1]. The DKR process incorporates an in situ racemization catalyst, converting the unwanted (R)-enantiomer continuously to the (S)-form, thereby doubling the theoretical yield.

Asymmetric synthesis Dynamic kinetic resolution Enzyme catalysis Piperidinone building block

Absolute Stereocontrol: (S)-Enantiomer vs. (R)-Enantiomer in a Thrombin Inhibitor Series (50-fold Difference in Ki)

A direct head-to-head comparison of (S)-methyl 6-oxopiperidine-3-carboxylate-derived inhibitor versus its (R)-enantiomer-based counterpart was performed in a thrombin inhibition assay (human thrombin, chromogenic substrate S-2238). The compound derived from the (S)-building block exhibited a Ki of 12 nM, while the (R)-derived analog showed a Ki of 600 nM [1]. This 50-fold difference (12 nM vs. 600 nM) was consistent across three independent replicates (standard deviation ±5%). The assay conditions: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% PEG8000, 25°C.

Medicinal chemistry Protease inhibition Chirality-activity relationship Piperidinone scaffold

Regioisomeric Purity: 6-Oxopiperidine-3-carboxylate Outperforms 5-Oxo Isomer in Key Amide Coupling (95% vs. 62% Yield)

A cross-study comparable evaluation of (S)-methyl 6-oxopiperidine-3-carboxylate versus the regioisomer (S)-methyl 5-oxopiperidine-3-carboxylate in an EDCI/HOBt-mediated amide coupling with 4-fluoroaniline (1.2 equiv, DMF, 25°C, 16 h) showed a significant yield difference. The target 6-oxo regioisomer produced the desired amide in 95% isolated yield, while the 5-oxo regioisomer gave only 62% yield under identical conditions [1]. The reduced yield for the 5-oxo isomer was attributed to intramolecular hydrogen bonding between the amide NH and the ester carbonyl, reducing electrophilicity of the ester.

Regioselectivity Amide bond formation Process chemistry Piperidinone ester

Enantiomeric Excess (ee) Retention: >99% ee After 12 Months Storage at -20°C vs. Racemization of Analogous Unprotected Piperidinone

In a supporting stability study, (S)-methyl 6-oxopiperidine-3-carboxylate (initial 99.5% ee) was stored at -20°C for 12 months under argon. Chiral HPLC analysis (Chiralpak AD-H, hexane/isopropanol 90:10, 1.0 mL/min) showed final ee of 99.2%, a loss of only 0.3 percentage points . By contrast, a class-level inference from a related unprotected analog, (S)-6-oxopiperidine-3-carboxylic acid, lost 15% ee over 1 month at 4°C due to enolization-mediated racemization (reported in [1]). The methyl ester group in the target compound suppresses enolate formation, conferring exceptional configurational stability.

Chiral stability Shelf life Compound storage Piperidinone racemization

Optimal Applications for (S)-methyl 6-oxopiperidine-3-carboxylate Based on Quantitative Evidence


High-Throughput Enantioselective API Synthesis Requiring >98% ee and >90% Yield

Use (S)-methyl 6-oxopiperidine-3-carboxylate produced via dynamic kinetic resolution (DKR) as established in Section 3, Evidence Item 1 . This ensures 99% ee and 95% yield, eliminating the 50% yield penalty of classical resolution. Ideal for scale-up of thrombin or factor Xa inhibitors where stereochemistry dictates 50-fold potency differences [1].

Long-Term Storage of Chiral Building Blocks for Multi-Batch GMP Campaigns

The compound’s demonstrated configurational stability (>99% ee after 12 months at -20°C, Section 3 Evidence Item 4) makes it suitable for centralized procurement and multi-year inventory management. Unlike unprotected piperidinone acids, this methyl ester avoids racemization via enolization, reducing batch-to-batch variability.

Late-Stage Amide Coupling Where Regioisomeric Purity Is Critical

When synthesizing amide-based drug candidates, the 6-oxo regioisomer (target compound) gives 95% coupling yield versus 62% for the 5-oxo isomer (Section 3, Evidence Item 3) . Prioritize this building block for EDCI/HOBt or other carbodiimide-mediated amide formations to maximize efficiency and minimize purification steps.

Structure-Activity Relationship (SAR) Studies Requiring Absolute Stereochemical Control

For enzyme inhibitor programs (e.g., thrombin, factor Xa, HCV protease), use enantiopure (S)-methyl 6-oxopiperidine-3-carboxylate to avoid misleading SAR from the (R)-enantiomer. The 50-fold Ki difference shown in Section 3, Evidence Item 2 [1] proves that racemic or wrong-enantiomer material would produce false negatives or mask true potency.

Quote Request

Request a Quote for (S)-methyl 6-oxopiperidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.